molecular formula C9H11NO B1586398 3-methyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 32329-20-7

3-methyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No. B1586398
CAS RN: 32329-20-7
M. Wt: 149.19 g/mol
InChI Key: BSDVKBWLRCKPFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound with the molecular formula C9H11NO . It has a molecular weight of 149.19 . The compound is liquid in physical form .


Synthesis Analysis

An efficient synthesis of 3,4-dihydro-1,4-benzoxazine derivatives proceeds via Lewis acid-catalyzed S N 2-type ring opening of activated aziridines with 2-halophenols followed by Cu (I)-catalyzed intramolecular C-N cyclization in a stepwise fashion .


Molecular Structure Analysis

The InChI code for 3-methyl-3,4-dihydro-2H-1,4-benzoxazine is 1S/C9H11NO/c1-7-6-11-9-5-3-2-4-8 (9)10-7/h2-5,7,10H,6H2,1H3 .


Chemical Reactions Analysis

The reactions of 3-methyl-3,4-dihydro-2H-1,4-benzoxazines with 2-methoxyisopentanoyl chloride were found to be more selective (selectivity factor s 31–32) compared to the acylation with other studied propanoyl chlorides (s 18–21) .


Physical And Chemical Properties Analysis

The melting point of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine is 98-100 @ 2 mmHg . It is liquid in physical form .

Scientific Research Applications

Kinetic Resolution

  • Scientific Field : Chemistry of Heterocyclic Compounds
  • Summary of Application : The compound is used in mutual kinetic resolution with 2-alkoxyacyl chlorides . This process is based on reaction rate differences between the two enantiomers of racemic starting material and a chiral resolving reagent .
  • Methods of Application : The reactions of 3-methyl-3,4-dihydro-2H-1,4-benzoxazines with 2-methoxyisopentanoyl chloride were found to be more selective (selectivity factor s 31–32) compared to the acylation with other studied propanoyl chlorides (s 18–21) .
  • Results or Outcomes : The reactions were found to be more selective, probably due to the significant steric hindrance due to the isopropyl substituent in acyl chloride compared to the methyl group in reagents derived from propanoic acid .

Medicinal Applications

  • Scientific Field : Pharmacology and Medicine
  • Summary of Application : Benzoxazine and benzoxazinone are reported to exhibit many useful pharmacological properties including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities .
  • Methods of Application : The synthesis of benzoxazine, benzoxazinone and their derivatives has been able to draw attention of researchers due to their various medicinal uses and physiological activities .
  • Results or Outcomes : The synthesis of these compounds is of great use due to increasing drug resistance . They are of significant interest as precursors and structural building blocks for natural and synthetic biologically active compounds .

Pharmaceutical Intermediate

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of Application : It is used as a pharmaceutical intermediate .
  • Methods of Application : Specific methods of application are not mentioned in the source .
  • Results or Outcomes : Specific results or outcomes are not mentioned in the source .

Thermosetting Resins

  • Scientific Field : Materials Science
  • Summary of Application : 3,4-Dihydro-1,3-benzoxazines are interesting heterocyclic compounds that polymerize upon heating to give thermosetting resins .
  • Methods of Application : The compound is heated to initiate polymerization .
  • Results or Outcomes : The resulting thermosetting resins have applications ranging from the casting of airplane parts to adhesives .

Synthesis of New Compounds

  • Scientific Field : Organic Chemistry
  • Summary of Application : The compound is used in the synthesis of new compounds due to its structural basic skeleton .
  • Methods of Application : The compound is mixed with toluene and isopropanol and stirred at 60° C under a hydrogen atmosphere for 9 hours using Pt/C as a catalyst .
  • Results or Outcomes : The crude product was purified by column chromatography . It was 3,4-dihydro-3-methyl-6-chloro-2H-benzo[1,4]oxazine .

Antibacterial and Antidepressant Agent

  • Scientific Field : Pharmacology
  • Summary of Application : The compound is used in the synthesis of 1,2,4-triazoles fused to another heterocyclic ring due to their diverse applications as antibacterial, antidepressant, antiviral, antitumorial, and anti-inflammatory agents .
  • Methods of Application : Specific methods of application are not mentioned in the source .
  • Results or Outcomes : Specific results or outcomes are not mentioned in the source .

Safety And Hazards

The safety information for 3-methyl-3,4-dihydro-2H-1,4-benzoxazine includes the following hazard statements: H302;H312;H332 . The precautionary statements include P260;P270;P280;P402+P404 .

properties

IUPAC Name

3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7-6-11-9-5-3-2-4-8(9)10-7/h2-5,7,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDVKBWLRCKPFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044915
Record name 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

3-methyl-3,4-dihydro-2H-1,4-benzoxazine

CAS RN

32329-20-7
Record name 3,4-Dihydro-3-methyl-2H-1,4-benzoxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32329-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032329207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LG21YE3V7L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 2H-1,4-benzoxazin-3(4H)-one (2.00 g, 13.4 mmol) in tetrahydrofuran (20 ml) was added dropwise at 5° C. a THF solution of methylmagnesium chloride (17.9 ml, 3 M, 53.7 mmol) and the reaction mixture was then stirred at 50° C. for 90 min. The reaction mixture was then cooled to 5° C. and quenched by dropwise addition of 20 ml acetic acid. Sodium borohydride (1.27 g, 33.5 mmol) was then added portionwise and the mixture was stirred at room temperature overnight. The resulting suspension was then cooled to 0° C. and 3 N aq. sodium hydroxide solution was added dropwise until the mixture was pH 10. Ethyl acetate was then added, the phases separated, and the organic phase dried over sodium sulphate and concentrated in vacuo. The residue was purified by chromatography on silica gel (eluant: heptane/ethyl acetate gradient) to yield the title compound as a colorless oil (0.92 g, 46%); MS (ISP): 150.3 ([M+H]+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
17.9 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
46%

Synthesis routes and methods II

Procedure details

Reaction conditions: 150 bar of hydrogen, reaction temperature 80° C. with a residence time of about 60-90 minutes. The space velocity was about 2 g of o-nitrophenoxyacetone per g of catalyst used and hour. The catalyst used was a sponge metal catalyst from H. C. Starck, Amperkat Ni—Mo 3706 (exchange of the water under which the catalyst is stored for methanol). The yield was 90%; 42 g of nitrophenoxyacetone were converted per gram of theoretically dry catalyst. Thereafter, the hydrogenation had to be stopped owing to the massive formation of secondary components (in particular of the 3MBM dimer). Good mixing was ensured by stirring. In order to prevent precipitation of the reactant solution, it was heated to 40° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ni Mo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
nitrophenoxyacetone
Quantity
42 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

Reaction conditions: 220 bar of hydrogen, reaction temperature 60° C. with a residence time of about 60-90 minutes. The space velocity was about 2 g of o-nitrophenoxyacetone per g of catalyst used and hour. The catalyst used was a nickel sponge metal catalyst from H. C. Starck, Amperkat Ni—Mo 3706 (exchange of the water under which the catalyst is stored for methanol). The yields in this step were 95+%; at least 100 g of nitrophenoxyacetone were converted per gram of theoretically dry catalyst. Good mixing was ensured by stirring. In order to prevent precipitation of the reactant solution, it was heated to 40° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ni Mo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
nitrophenoxyacetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 2
3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 3
3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 4
3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 5
3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 6
3-methyl-3,4-dihydro-2H-1,4-benzoxazine

Citations

For This Compound
35
Citations
SA Vakarov, DА Gruzdev, LS Sadretdinova… - Chemistry of …, 2018 - Springer
Stereoselective acylation of racemic 3-methyl-3,4-dihydro-2Н-1,4-benzoxazine and its 7,8-difluoro-substituted analog with racemic 2-alkoxyacyl chlorides was stidied. The reactions of 3-…
Number of citations: 9 link.springer.com
OА Vozdvizhenskaya, VL Andronova… - Chemistry of …, 2021 - Springer
A method for the synthesis of novel purine conjugates with 7,8-difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine containing fragments of ω-amino acids with different lengths of the …
Number of citations: 9 link.springer.com
VP Krasnov, VV Zarubaev, DА Gruzdev… - Chemistry of …, 2021 - Springer
A number of novel amides were synthesized by coupling of 6-[(9H-purin-6-yl)amino]hexanoic acid to heterocyclic amines. The antiviral activity of the obtained compounds, as well as of …
Number of citations: 8 link.springer.com
ВП Краснов, ВВ Зарубаев, ДА Груздев… - Chemistry of …, 2021 - hgs.osi.lv
A number of novel amides were synthesized by coupling of 6-[(9H-purin-6-yl) amino] hexanoic acid to heterocyclic amines. The antiviral activity of the obtained compounds, as well as of …
Number of citations: 3 hgs.osi.lv
BZ Eletskaya, DA Gruzdev, VP Krasnov… - Chemical Biology & …, 2019 - Wiley Online Library
A series of ribo‐ and deoxyribonucleosides bearing 2‐aminopurine as a nucleobase with 7,8‐difluoro‐ 3,4‐dihydro‐3‐methyl‐2H‐[1,4]benzoxazine (conjugated directly or through an …
Number of citations: 17 onlinelibrary.wiley.com
DA Gruzdev, SA Vakarov, GL Levit… - Chemistry of Heterocyclic …, 2014 - Springer
The kinetic resolution of racemic heterocyclic amines via acylation with N-tosyl-(S)-prolyl chloride was systematically investigated. It was established that racemic mixtures of aromatic …
Number of citations: 21 link.springer.com
ДА Груздев, СА Вакаров, ГЛ Левит… - Chemistry of …, 2013 - osi131.osi.lv
The kinetic resolution of racemic heterocyclic amines via acylation with N-tosyl-(S)-prolyl chloride was systematically investigated. It was established that racemic mixtures of aromatic …
Number of citations: 3 osi131.osi.lv
YA Titova, DA Gruzdev, OV Fedorova… - Chemistry of …, 2018 - Springer
4-Hydroxy-(2S)-prolines bearing 3,4-dihydro-2H-1,4-benzoxazine or 1,2,3,4-tetrahydroquinoline fragments were synthesized and studied as chiral catalysts in the Biginelli reaction. The …
Number of citations: 12 link.springer.com
RA Bunce, DM Herron, LY Hale - Journal of heterocyclic …, 2003 - Wiley Online Library
A tandem reduction‐reductive amination reaction has been applied to the synthesis of 3,4‐dihydro‐2H‐1,4‐benzoxazines and 1‐acetyl‐1,2,3,4‐tetrahydroquinoxalines. The …
Number of citations: 58 onlinelibrary.wiley.com
F Ye, XL Zhou, HT Qu, KH Yi, Y Fu - Journal of Chemical Engineering of Chinese …, 2015
Number of citations: 5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.